molecular formula C19H17NO6S B2980273 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831215-36-2

2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2980273
CAS RN: 831215-36-2
M. Wt: 387.41
InChI Key: FNDNZUCZCNTWLQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzoic acid moiety, a pyrrolidinone ring, and a dimethoxyphenyl group . These components are common in many organic compounds and have various applications in chemistry and medicine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the pyrrolidinone ring would add a cyclic amide structure, and the dimethoxyphenyl group would add two methoxy groups attached to a benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, the amide group, and the methoxy groups. These functional groups can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amide could increase its solubility in polar solvents .

Scientific Research Applications

Hepatic Peroxisome Proliferation

Compounds structurally different from clofibrate, such as some benzoic acid derivatives, have been found to induce hepatic peroxisome proliferation, which suggests a relation between such proliferation and hypolipidemic effects (Reddy & Krishnakantha, 1975).

Photophysical Properties of Lanthanide Complexes

Aromatic carboxylic acids have been utilized in synthesizing lanthanide coordination compounds, showcasing interesting photophysical properties. These properties could be leveraged in materials science for developing new luminescent materials (Sivakumar et al., 2011).

Development of Novel Fluorescence Probes

Benzoic acid derivatives have been synthesized as novel fluorescence probes for detecting highly reactive oxygen species, highlighting their potential in biological and chemical applications to study the roles of reactive oxygen species (Setsukinai et al., 2003).

Antioxidant Properties

Compounds like ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, derived from benzoic acid, have been synthesized and evaluated for antioxidant activity, demonstrating the potential for therapeutic applications (Dovbnya et al., 2022).

Antimicrobial Activity

New thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown specific antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Limban et al., 2008).

Materials Science and Engineering

Hyperbranched polyimides, synthesized from monomers containing benzoic acid groups, have shown excellent solubility and thermal properties, indicating their utility in advanced materials applications (Yamanaka et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c1-25-11-7-8-14(26-2)13(9-11)20-17(21)10-16(18(20)22)27-15-6-4-3-5-12(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNZUCZCNTWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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